molecular formula C20H13NO5S B2992875 methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate CAS No. 477490-50-9

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2992875
CAS No.: 477490-50-9
M. Wt: 379.39
InChI Key: PDZZYPLQHFGMKD-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chromene moiety, a benzothiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Amidation Reaction: The chromene derivative is then reacted with an amine to form the amido group.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate
  • Methyl 2-(2-oxo-2H-chromene-3-amido)benzoate
  • Ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromene moiety, benzothiophene ring, and carboxylate ester group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c1-25-20(24)17-16(12-7-3-5-9-15(12)27-17)21-18(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZYPLQHFGMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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